molecular formula C7H11IN2O2S B2729749 3-((Methoxysulfinyl)amino)-1-methylpyridin-1-ium iodide CAS No. 286962-81-0

3-((Methoxysulfinyl)amino)-1-methylpyridin-1-ium iodide

Cat. No.: B2729749
CAS No.: 286962-81-0
M. Wt: 314.14
InChI Key: OELVQJOSYXIGLP-UHFFFAOYSA-M
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Description

3-((Methoxysulfinyl)amino)-1-methylpyridin-1-ium iodide is a chemical compound with a unique structure that includes a pyridinium core, a methoxysulfinyl group, and an iodide ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Methoxysulfinyl)amino)-1-methylpyridin-1-ium iodide typically involves the reaction of 3-amino-1-methylpyridinium iodide with methanesulfinyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-((Methoxysulfinyl)amino)-1-methylpyridin-1-ium iodide can undergo various chemical reactions, including:

    Oxidation: The methoxysulfinyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium chloride or potassium bromide in polar solvents are employed.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Corresponding halide-substituted pyridinium compounds.

Scientific Research Applications

3-((Methoxysulfinyl)amino)-1-methylpyridin-1-ium iodide has several scientific research applications:

    Biology: Studied for its potential as a biochemical probe due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-((Methoxysulfinyl)amino)-1-methylpyridin-1-ium iodide involves its interaction with molecular targets through its methoxysulfinyl group. This group can undergo redox reactions, influencing various biochemical pathways. The pyridinium core can interact with nucleic acids and proteins, potentially disrupting their normal functions and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-((Methoxysulfonyl)amino)-1-methylpyridin-1-ium iodide: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    3-((Methoxysulfinyl)amino)-1-ethylpyridin-1-ium iodide: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

3-((Methoxysulfinyl)amino)-1-methylpyridin-1-ium iodide is unique due to its specific combination of a methoxysulfinyl group and a pyridinium core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(methoxysulfinylamino)-1-methylpyridin-1-ium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N2O2S.HI/c1-9-5-3-4-7(6-9)8-12(10)11-2;/h3-6,8H,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELVQJOSYXIGLP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)NS(=O)OC.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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